

# cross-reactivity studies of Bisphenol a diglycidyl ether diacrylate in epoxy resin allergies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Bisphenol a diglycidyl ether diacrylate

Cat. No.:

B1207769

Get Quote

# Cross-Reactivity in Epoxy Resin Allergies: A Comparative Guide for Researchers

A detailed analysis of cross-sensitization patterns between **Bisphenol A diglycidyl ether diacrylate** (BADGE.DA) and other epoxy compounds, providing researchers, scientists, and drug development professionals with essential data and experimental insights.

Epoxy resin systems are a primary cause of occupational allergic contact dermatitis, with Bisphenol A diglycidyl ether (BADGE or DGEBA) being the most frequent sensitizer.[1][2][3] Understanding the cross-reactivity between BADGE and its derivatives, as well as other epoxy compounds, is crucial for accurate diagnosis, patient management, and the development of safer alternatives. This guide provides a comparative analysis of key studies on the cross-reactivity of BADGE and related substances, supported by quantitative data and detailed experimental protocols.

## **Comparative Analysis of Cross-Reactivity**

Studies have consistently demonstrated significant cross-reactivity between BADGE (Bis-A epoxy resin) and Bisphenol F diglycidyl ether (DGEBF or Bis-F epoxy resin). Research indicates that a very high percentage of individuals sensitized to BADGE also react to DGEBF, which is attributed to their structural similarities.[1][4] In one study involving 41 patients with known sensitivity to standard Bis-A epoxy resin, 100% had positive reactions to at least one of



the Bis-F epoxy resins tested.[4] Another multicenter study found a substantial agreement between positive reactions to both resins.[1]

Cross-reactivity with epoxy acrylates, such as those used in dentistry (e.g., Bis-GMA), appears to be less common. In the same study of 41 patients, only 20% reacted to at least one of the tested epoxy acrylates.[4] It has been suggested that concomitant positive patch test reactions to DGEBA and Bis-GMA may not be true cross-reactions, as commercial Bis-GMA can contain DGEBA as an impurity.[5]

Efforts to develop less sensitizing epoxy resin monomers have shown promising results in reducing cross-reactivity. A study investigating two novel epoxy monomers in 11 individuals with known BADGE allergy found that all participants reacted to BADGE upon retesting. However, only three reacted to one of the new monomers, and none reacted to the second, indicating little to no cross-reactivity.[6][7]

### **Quantitative Data Summary**

The following table summarizes the quantitative data from key cross-reactivity studies.



| Allergen                             | Patient Cohort                                     | Number of<br>Patients | Percentage<br>with Positive<br>Reaction | Study Citation |
|--------------------------------------|----------------------------------------------------|-----------------------|-----------------------------------------|----------------|
| Bis-F Epoxy<br>Resins                | Patients with Bis-<br>A epoxy resin<br>sensitivity | 41                    | 100%                                    | [4]            |
| Epoxy Acrylates<br>(at least one)    | Patients with Bis-<br>A epoxy resin<br>sensitivity | 41                    | 20%                                     | [4]            |
| Tosylamide<br>Epoxy Resin            | Patients with Bis-<br>A epoxy resin<br>sensitivity | 41                    | 32%                                     | [4]            |
| Triglycidyl<br>Isocyanurate<br>Resin | Patients with Bis-<br>A epoxy resin<br>sensitivity | 41                    | 0%                                      | [4]            |
| Novel Epoxy<br>Monomer 1             | Individuals with<br>BADGE allergy                  | 11                    | 27.3% (3 of 11)                         | [6]            |
| Novel Epoxy<br>Monomer 2             | Individuals with<br>BADGE allergy                  | 11                    | 0%                                      | [6]            |
| DGEBF                                | Patients with suspected ERS contact allergy        | 70                    | 43.7%                                   | [1]            |
| DGEBA                                | Patients with suspected ERS contact allergy        | 70                    | 55.2%                                   | [1]            |

## **Experimental Protocols**

The primary method for assessing cross-reactivity in epoxy resin allergy is patch testing.

## **Standard Patch Testing Protocol**



Patient Selection: Patients with a clinical history of allergic contact dermatitis, particularly
with suspected exposure to epoxy resins, are selected. A positive patch test to a standard
epoxy resin (e.g., BADGE 1% in petrolatum or acetone) is often a prerequisite for inclusion in
cross-reactivity studies.[4][6][8]

#### Allergen Preparation:

- The standard allergen is typically Bisphenol A diglycidyl ether (BADGE) at a concentration of 1% in petrolatum or acetone.[8]
- Other allergens, including different epoxy resins (e.g., DGEBF), epoxy acrylates, reactive diluents, and novel monomers, are prepared in appropriate vehicles (commonly petrolatum) and concentrations.[4][6] Testing may be performed with a dilution series of the allergens.[6]
- When testing a patient's own materials from their workplace, caution is necessary to avoid irritant reactions or active sensitization. Industrial chemicals often require significant dilution.[9]

#### Application of Patches:

- Small amounts of the allergens are applied to patch test chambers (e.g., Finn Chambers® on Scanpor® tape).
- The patches are then applied to the patient's upper back.

#### Reading of Results:

- The patches are removed after 48 hours (D2).
- The test sites are read at D2 and again at D3 or D4, and sometimes later (e.g., D7).[9]
- Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
  - ?+ = doubtful reaction
  - + = weak (non-vesicular) reaction (erythema, infiltration, papules)



- ++ = strong (vesicular) reaction (erythema, infiltration, papules, vesicles)
- +++ = extreme reaction (bullous or ulcerative reaction)
- IR = irritant reaction
- NT = not tested

## **Experimental Workflow Diagram**

The following diagram illustrates the typical workflow of a cross-reactivity study in epoxy resin allergy.





Click to download full resolution via product page

Workflow of a typical cross-reactivity study in epoxy resin allergy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An attempt to improve diagnostics of contact allergy due to epoxy resin systems. First results of the multicentre study EPOX 2002 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Cross-reactivity among epoxy acrylates and bisphenol F epoxy resins in patients with bisphenol A epoxy resin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of cross-reactivity of new less sensitizing epoxy resin monomers in epoxy resin-allergic individuals PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gup.ub.gu.se [gup.ub.gu.se]
- 8. dermnetnz.org [dermnetnz.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [cross-reactivity studies of Bisphenol a diglycidyl ether diacrylate in epoxy resin allergies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207769#cross-reactivity-studies-of-bisphenol-a-diglycidyl-ether-diacrylate-in-epoxy-resin-allergies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com